![molecular formula C6H2BrCl2F B1523972 1-Bromo-3,5-dichloro-2-fluorobenzene CAS No. 1160573-64-7](/img/structure/B1523972.png)
1-Bromo-3,5-dichloro-2-fluorobenzene
Overview
Description
1-Bromo-3,5-dichloro-2-fluorobenzene is a building block used in the synthesis of halogenated chemical compounds, such as polychlorinated biphenyls (PCBs) . It is an organic compound that is used as a precursor to dyes and other chemicals .
Synthesis Analysis
This compound can be synthesized by treating it with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3 . This yields the corresponding aromatic nitrile .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
When treated with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3, this compound yields the corresponding aromatic nitrile .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.89 . The density of this compound is 1.8±0.1 g/cm3 . It has a boiling point of 232.3±35.0 °C at 760 mmHg .Scientific Research Applications
Electrochemical Fluorination
The electrochemical fluorination process involves the transformation of halobenzenes, including compounds similar to 1-bromo-3,5-dichloro-2-fluorobenzene, into fluorinated products. This process showcases the compound's utility in producing a variety of halogenated compounds through anodic and cathodic reactions. The study detailed the reaction mechanisms, demonstrating the compound's role in synthesizing fluorinated aromatic compounds (Hirohide Horio et al., 1996).
Triazidation Reactions
This compound undergoes triazidation, highlighting its potential in organic synthesis. The reaction yields triazido derivatives, which are valuable in polymer chemistry and the synthesis of organic magnetic materials. This application demonstrates the compound's versatility in chemical reactions and its significance in developing novel materials (S. Chapyshev & A. Chernyak, 2013).
Vibrational Spectroscopy Studies
Research on the vibrational spectroscopy of trisubstituted benzenes, including this compound, provides insights into the molecular vibrations and structure. These studies are crucial for understanding the physical and chemical properties of such compounds, aiding in their application in various scientific and industrial fields (B. V. Reddy & G. Rao, 1994).
Organometallic Chemistry
Partially fluorinated benzenes, related to this compound, are utilized in organometallic chemistry and catalysis. Their application as solvents or ligands in metal-based reactions highlights the importance of fluorinated aromatic compounds in advancing organometallic chemistry and facilitating new reactions (S. Pike et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that halogenated benzenes can interact with various biological targets, including enzymes and receptors, depending on their specific substitution pattern .
Mode of Action
Halogenated benzenes can undergo various reactions, such as nucleophilic substitution and free radical reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on the degree of substitution .
Biochemical Pathways
Halogenated benzenes can potentially affect various biochemical pathways due to their reactivity and ability to form reactive intermediates .
Pharmacokinetics
It is known that halogenated benzenes can be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
Halogenated benzenes can potentially cause various effects at the molecular and cellular level, depending on their specific substitution pattern and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,5-dichloro-2-fluorobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and interactions with biological targets . Additionally, factors such as temperature, pH, and light exposure can affect its stability .
properties
IUPAC Name |
1-bromo-3,5-dichloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOCLLZJPCOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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